

Spectroscopic Analysis of **cis-1,2,3,6-Tetrahydrophthalic Anhydride**: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-1,2,3,6-Tetrahydrophthalic anhydride*

Cat. No.: B155080

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **cis-1,2,3,6-tetrahydrophthalic anhydride**, a key intermediate in organic synthesis. The document details its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with a comprehensive experimental protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **cis-1,2,3,6-tetrahydrophthalic anhydride**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.0	Multiplet	2H	Olefinic Protons (H-4, H-5)
~3.5	Multiplet	2H	Methine Protons (H-1, H-2)
~2.4	Multiplet	4H	Allylic Protons (H-3, H-6)

Solvent: Chloroform-d (CDCl_3)

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~172.0	Carbonyl Carbons (C=O)
~125.0	Olefinic Carbons (C-4, C-5)
~38.0	Methine Carbons (C-1, C-2)
~22.0	Allylic Carbons (C-3, C-6)

Solvent: Chloroform-d (CDCl_3)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	=C-H Stretch (Olefinic)
~2940	Medium	C-H Stretch (Aliphatic)
~1850	Strong	C=O Stretch (Anhydride, Symmetric)
~1780	Strong	C=O Stretch (Anhydride, Asymmetric)
~1650	Medium	C=C Stretch (Olefinic)
~1230	Strong	C-O Stretch (Anhydride)

Sample Preparation: KBr Pellet

Experimental Protocols

The following protocols describe the synthesis of **cis-1,2,3,6-tetrahydronaphthalic anhydride** via a Diels-Alder reaction and the subsequent spectroscopic analysis.

Synthesis of **cis-1,2,3,6-Tetrahydronaphthalic Anhydride**

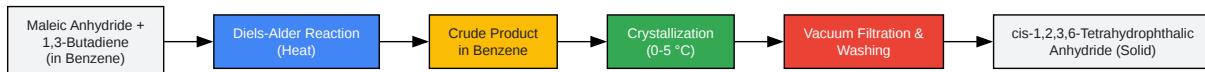
This procedure is adapted from a well-established method.[\[1\]](#)

- Reaction Setup: A 2-liter three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser in a fume hood.
- Reagents: The flask is charged with maleic anhydride (196 g, 2 moles) and 500 mL of dry benzene.
- Reaction Initiation: The mixture is stirred and heated with a hot water bath. Butadiene gas is introduced at a rapid rate (approximately 0.6–0.8 L per minute).
- Reaction Progression: The exothermic reaction causes the temperature to rise to 70–75°C within 15–25 minutes, at which point the water bath is removed. The flow of butadiene is continued for 2–2.5 hours until the reaction is complete.

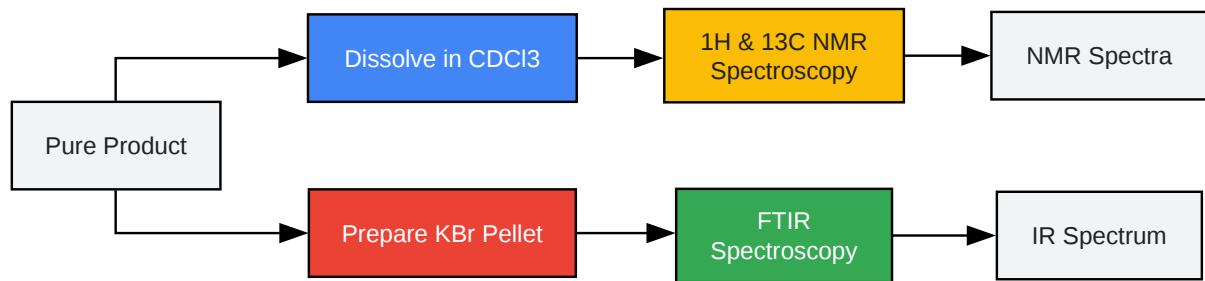
- Product Isolation: The warm solution is poured into a 1-liter beaker and allowed to cool to room temperature, and then kept at 0–5°C overnight to facilitate crystallization.
- Purification: The crystalline product is collected by vacuum filtration on a large Büchner funnel and washed with 250 mL of petroleum ether. The solid is then dried in an oven at 70–80°C to a constant weight.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:


- Sample Preparation: A sample of the synthesized anhydride (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) in an NMR tube.
- ^1H NMR Spectroscopy: The ^1H NMR spectrum is recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz. The chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (77.16 ppm).

Infrared (IR) Spectroscopy:


- Sample Preparation: A small amount of the crystalline product is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000–400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the synthesis and analysis workflow for **cis-1,2,3,6-tetrahydronaphthalic anhydride**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **cis-1,2,3,6-Tetrahydrophthalic anhydride**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for the synthesized product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of cis-1,2,3,6-Tetrahydrophthalic Anhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155080#spectroscopic-data-nmr-ir-of-cis-1-2-3-6-tetrahydrophthalic-anhydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com